Methyl 3-[4-(2-methoxyphenyl)piperazin-1-yl]propanoate
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Overview
Description
Methyl 3-[4-(2-methoxyphenyl)piperazin-1-yl]propanoate is a compound that belongs to the class of piperazine derivatives. It is composed of a methyl ester group linked to a 2-methoxyphenyl unit via a piperazine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(2-methoxyphenyl)piperazin-1-yl]propanoate typically involves the reaction of 2-methoxyphenylpiperazine with methyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(2-methoxyphenyl)piperazin-1-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Methyl 3-[4-(2-methoxyphenyl)piperazin-1-yl]propanoate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.
Pharmacology: The compound is studied for its potential as a ligand for various receptors, including serotonin and dopamine receptors.
Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-[4-(2-methoxyphenyl)piperazin-1-yl]propanoate involves its interaction with specific molecular targets such as receptors and enzymes. The compound can act as an agonist or antagonist at serotonin and dopamine receptors, modulating neurotransmitter release and signaling pathways. Additionally, it may inhibit certain enzymes, affecting metabolic processes and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- 1-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}piperidine-2,6-dione
- 4-(2-methoxyphenyl)piperazin-1-ium salts
Uniqueness
Methyl 3-[4-(2-methoxyphenyl)piperazin-1-yl]propanoate is unique due to its specific structural features, such as the presence of a methoxy group and a piperazine ring. These features contribute to its distinct pharmacological profile and potential therapeutic applications. Compared to similar compounds, it may exhibit different binding affinities and selectivities for various receptors, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
methyl 3-[4-(2-methoxyphenyl)piperazin-1-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-19-14-6-4-3-5-13(14)17-11-9-16(10-12-17)8-7-15(18)20-2/h3-6H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPQFAKIZCGVIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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